![molecular formula C21H17N3O4S B3134410 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide CAS No. 400080-05-9](/img/structure/B3134410.png)
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide
Übersicht
Beschreibung
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide, also known as AQ-13, is a chemical compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to a decrease in cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has shown advantages in preclinical studies due to its potent anticancer properties and minimal toxicity in normal cells. However, its limitations include the need for further studies to determine its efficacy in animal models and clinical trials.
Zukünftige Richtungen
For 4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide research include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models and clinical trials, and the investigation of its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Eigenschaften
IUPAC Name |
4-methoxy-N-(4-quinoxalin-2-yloxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-16-10-12-18(13-11-16)29(25,26)24-15-6-8-17(9-7-15)28-21-14-22-19-4-2-3-5-20(19)23-21/h2-14,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKRPKANOSMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




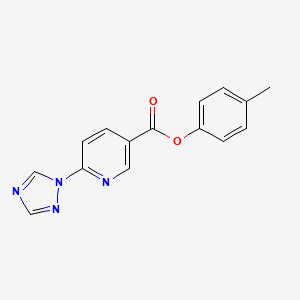
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
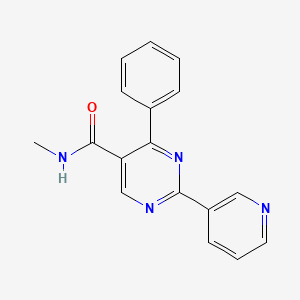
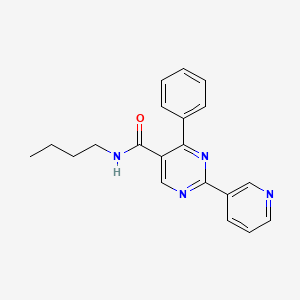
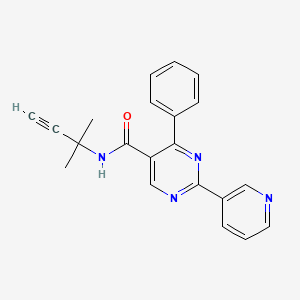

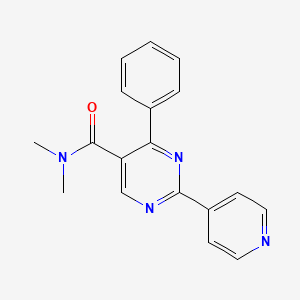
![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)
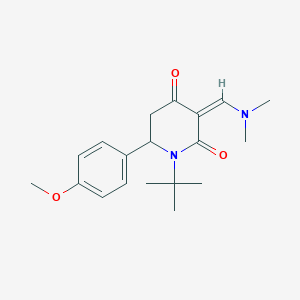
![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)
![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)